what is the function of zuotin in Saccharomyces cerevisiae
what is the function of zuotin in Saccharomyces cerevisiae
An In-depth Technical Guide on the Function of Zuotin (Zuo1) in Saccharomyces cerevisiae
Executive Summary
Zuotin (Zuo1) is a highly conserved, ribosome-associated DnaJ (Hsp40) co-chaperone in Saccharomyces cerevisiae that plays a critical role in maintaining protein homeostasis (proteostasis). As a core component of the Ribosome-Associated Complex (RAC), Zuo1 is strategically positioned at the polypeptide exit tunnel of the ribosome to orchestrate the folding of newly synthesized proteins. Its functions are multifaceted, extending from co-translational protein folding and ribosome-associated quality control to the regulation of global translation rates in response to cellular stress and transcriptional activation in the nucleus. This guide provides a comprehensive technical overview of the molecular functions of Zuo1, supported by quantitative data, detailed experimental methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.
Core Function: The RAC-Ssb Chaperone System in Co-translational Folding
The primary and most well-characterized function of Zuo1 is as a central component of the chaperone machinery that assists in the de novo folding of nascent polypeptide chains.
The Ribosome-Associated Complex (RAC)
Zuo1 forms a stable, heterodimeric complex with the atypical Hsp70 chaperone, Ssz1, to create the Ribosome-Associated Complex (RAC).[1][2][3] Zuo1 serves as the anchor for this complex, binding directly to the 60S ribosomal subunit near the polypeptide exit tunnel.[1][4] Its Zuotin Homology Domain (ZHD) makes contact with the 60S subunit, while its C-terminal four-helix bundle domain interacts with the 40S subunit, effectively bridging both ribosomal subunits.[1][5] Ssz1, which does not bind the ribosome directly, is tethered to it through its interaction with Zuo1.[6][7]
Co-chaperone for the Hsp70 Ssb
The RAC's main function is to act as a co-chaperone for the cytosolic Hsp70, Ssb (encoded by SSB1 and SSB2).[6][8] Nascent polypeptides emerging from the ribosome are particularly vulnerable to misfolding and aggregation.[4][6] The Zuo1-Ssz1-Ssb chaperone triad is a first line of defense. The canonical J-domain at the N-terminus of Zuo1 stimulates the ATPase activity of Ssb.[1][3] This ATP hydrolysis locks Ssb onto the nascent chain, allowing it to bind and stabilize the polypeptide, thereby preventing aggregation and facilitating correct folding.[4][6][9] While Ssb can interact with nascent chains in the absence of RAC, this interaction is less efficient and specific.[9]
Role in Translational Control and Proteostasis
Zuo1 is a key player in the regulatory network that couples protein synthesis rates with cellular nutrient status, primarily through the Target of Rapamycin Complex 1 (TORC1) signaling pathway.
TORC1 Signaling and Translational Repression
Under nutrient-rich conditions, TORC1 is active and promotes protein synthesis. When TORC1 is inhibited (e.g., by rapamycin or nutrient starvation), global translation is rapidly downregulated to conserve resources.[4][10][11] This downregulation is crucial for cell viability.[4][12] Studies have shown that cells lacking Zuo1 (zuo1Δ) fail to repress translation in response to TORC1 inhibition.[4][10][11][13] This sustained protein synthesis leads to a loss of proteostasis and cell death.[4][10] The functional interaction between Zuo1 and Ssb is essential for this translational control.[4][11]
Mechanism: Regulation of eIF4G Degradation
One mechanism by which the Zuo1/Ssb system controls translation is by enabling the autophagic degradation of the translation initiation factor eIF4G.[4][11][12] Upon TORC1 inhibition, eIF4G is normally degraded rapidly. In zuo1Δ cells, autophagy is defective, which prevents eIF4G degradation.[4][11][12] The persistence of eIF4G contributes to the failure to shut down translation, highlighting a novel role for this ribosome-associated chaperone in linking nutrient sensing to the core translation machinery.[4]
Additional Cellular Functions
Beyond its core roles in protein folding and translational control, Zuo1 participates in several other critical cellular processes.
Ribosome-Associated Quality Control (RQC)
Zuo1 is involved in RQC, a pathway that targets nascent polypeptides for degradation when translation stalls. It facilitates the recruitment of the E3 ubiquitin ligase Ltn1 to the ribosome, which then ubiquitinates the stalled nascent chain, marking it for proteasomal degradation.[4][10][14]
Transcriptional Regulation and Pleiotropic Drug Resistance (PDR)
Under certain conditions, Zuo1 can dissociate from the ribosome and translocate to the nucleus.[15] In the nucleus, it can function as a transcriptional co-activator for the transcription factor Pdr1.[16][17] Pdr1 controls the expression of genes involved in pleiotropic drug resistance, such as the ABC transporters Pdr5 and Snq2.[16][17] This activation is thought to occur when the C-terminal helical bundle of Zuo1 unfolds, exposing a region that interacts directly with Pdr1.[5][17] This dual-functionality suggests Zuo1 can act as a sensor that links the status of the translational machinery to a transcriptional stress response.
Other Implicated Roles
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Cap-Independent Translation: Zuo1 has been shown to stimulate cap-independent translation mediated by the 5' UTR of the yeast TFIID mRNA.[18]
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Glucose Repression: Zuo1 is involved in the proper regulation of glucose repression, a pathway controlled by the Snf1 kinase.[5][17]
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Translational Fidelity: Ribosome profiling studies suggest that in the absence of Zuo1, the frequency of ribosomal frameshifting increases on a subset of mRNAs, implicating RAC as a determinant of translational fidelity.[19]
Quantitative Data Presentation
| Parameter | Value / Observation | Context | Reference |
| Cellular Abundance | ~86,400 molecules/cell | Log phase growth in SD medium. | [2] |
| Translational Effect | ~57-77% reduction | Reduction in cap-independent translation with Zuo1 J-domain point mutants (J4, J5). | [18] |
| Protein Interactions | 39 proteins | Number of proteins with significantly increased interaction with Zuo1 upon rapamycin treatment. | [10] |
| Protein Interactions | 11 proteins | Number of proteins with significantly decreased interaction with Zuo1 upon rapamycin treatment. | [10] |
| Phenotypic Sensitivity | Severe growth impairment | zuo1Δ strain at 18°C. | [8] |
| Phenotypic Sensitivity | Severe growth impairment | zuo1Δ strain in the presence of 75 µg/ml paromomycin. | [8] |
| Phenotypic Sensitivity | Increased sensitivity | zuo1Δ strain in the presence of 20 ng/ml rapamycin. | [4][14] |
Experimental Protocols
Analysis of Zuo1-Ribosome Association via Sucrose Density Gradient Centrifugation
This protocol is used to determine if a protein is associated with ribosomes.
Methodology:
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Yeast Culture and Lysis: Grow yeast cells (e.g., wild-type and zuo1Δ strains) to mid-log phase (OD₆₀₀ ≈ 0.8-1.0). Treat with cycloheximide (100 µg/ml) for 10 minutes to arrest translation and stabilize polysomes. Harvest cells by centrifugation, wash, and resuspend in lysis buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 2 mM MgOAc, 1 mM DTT, protease inhibitors, RNase inhibitors, and 100 µg/ml cycloheximide). Lyse cells using glass beads or a freezer mill.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Gradient Preparation: Prepare linear 7-47% (w/v) sucrose gradients in a buffer similar to the lysis buffer but without detergents.
-
Ultracentrifugation: Carefully layer the clarified lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 40,000 rpm in an SW41 rotor) for 2.5 hours at 4°C.
-
Fractionation: Fractionate the gradient from top to bottom using a gradient fractionator, continuously monitoring absorbance at 254 nm to visualize ribosomal species (40S, 60S, 80S, polysomes).
-
Protein Analysis: Precipitate proteins from each fraction (e.g., using TCA). Resuspend pellets in sample buffer, resolve by SDS-PAGE, and perform immunoblotting using antibodies specific for Zuo1 and ribosomal proteins (as controls).
Expected Outcome: In wild-type cells, Zuo1 protein will co-migrate with the 80S and polysome fractions, indicating its association with translating ribosomes.[8]
Co-Immunoprecipitation (Co-IP) and Mass Spectrometry to Identify Zuo1 Interactors
This protocol is used to identify proteins that physically interact with Zuo1 in vivo.
Methodology:
-
Yeast Strain and Culture: Use a yeast strain where Zuo1 is endogenously tagged (e.g., Zuo1-TAP or Zuo1-FLAG). Grow cultures under desired conditions (e.g., with and without 200 nM rapamycin treatment).
-
Cell Lysis: Harvest cells and perform cryogenic lysis in a buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Immunoprecipitation: Incubate the clarified lysate with beads conjugated to an antibody that recognizes the tag (e.g., IgG beads for TAP-tag, anti-FLAG beads for FLAG-tag) for several hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads. For TAP-tags, this often involves a specific cleavage step (e.g., with TEV protease). For FLAG-tags, elution can be done with a competitive FLAG peptide or a low-pH buffer.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT).
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Data Analysis: Search the resulting spectra against the S. cerevisiae protein database to identify proteins. Quantify the relative abundance of identified proteins between different conditions to find interaction partners that change upon treatment.[4][10]
This guide synthesizes current knowledge on Zuo1, presenting its functions in a structured format suitable for a scientific audience. The diverse roles of Zuo1, from the birth of a protein at the ribosome to the regulation of gene expression, underscore its importance as a central hub in cellular proteostasis.
References
- 1. Zuotin - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Birth, life and death of nascent polypeptide chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ribosome‐associated chaperone Zuo1 controls translation upon TORC1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZUO1 zuotin [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. The ribosome‐associated chaperone Zuo1 controls translation upon TORC1 inhibition | The EMBO Journal [link.springer.com]
- 7. NAC and Zuotin/Hsp70 chaperone systems coexist at the ribosome tunnel exit in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. craiglab.biochem.wisc.edu [craiglab.biochem.wisc.edu]
- 9. Pathway of Hsp70 interactions at the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The ribosome‐associated chaperone Zuo1 controls translation upon TORC1 inhibition | The EMBO Journal [link.springer.com]
- 12. ppu.mrc.ac.uk [ppu.mrc.ac.uk]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. "Understanding the Function of the Chaperone Protein Zuo1 in Saccharomy" by Thomas Tessitore [digitalcommons.ursinus.edu]
- 16. Role for the molecular chaperones Zuo1 and Ssz1 in quorum sensing via activation of the transcription factor Pdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Zuotin, a DnaJ molecular chaperone, stimulates cap-independent translation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elucidating the role of Zuo1 protein on the translational control of gene expression in Saccharomyces cerevisiae | SGD [yeastgenome.org]
